molecular formula C11H10BrNO B8268521 6-bromo-2-methoxy-3-methylQuinoline

6-bromo-2-methoxy-3-methylQuinoline

Cat. No.: B8268521
M. Wt: 252.11 g/mol
InChI Key: YVQDVTCOIFPFOU-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Synthetic Chemistry

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry and materials science. This distinction arises from its ability to bind to a variety of biological targets, making it a foundational component in the design of new therapeutic agents. nih.gov The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. sigmaaldrich.com This adaptability has led to the development of a vast library of quinoline derivatives with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govprepchem.com

In synthetic chemistry, the development of novel methods for constructing and modifying the quinoline core remains an active area of research. prepchem.com Modern techniques, such as C-H bond functionalization, provide efficient and regioselective pathways to create complex quinoline-based molecules that were previously difficult to access. prepchem.com

Overview of Halogenated and Alkoxy-Substituted Quinolines in Research Contexts

The introduction of halogen and alkoxy groups onto the quinoline scaffold significantly influences the compound's chemical and biological properties.

Halogenated Quinolines: The presence of a halogen atom, such as bromine, can profoundly impact a molecule's characteristics. Halogenation can alter the electronic distribution within the quinoline ring, enhance membrane permeability, and provide a reactive handle for further synthetic transformations through cross-coupling reactions. prepchem.com For instance, halogenated quinolines have been investigated as potent agents against drug-resistant bacteria, with the position and nature of the halogen influencing their efficacy in eradicating bacterial biofilms. prepchem.com The introduction of a bromine atom at the C6 position, as seen in 6-bromoquinoline (B19933), is a common strategy in the synthesis of more complex functionalized quinolines. chemicalbook.com

Alkoxy-Substituted Quinolines: The methoxy (B1213986) group (-OCH3) is an electron-donating group that can modulate the reactivity and solubility of the quinoline system. The 2-methoxy substitution is particularly significant. For example, 2-methoxy-6-bromoquinoline is a known reagent used in the preparation of various diarylquinoline derivatives. chemicalbook.com The synthesis of such compounds often involves the methylation of the corresponding quinolone precursor. prepchem.com Research has also explored the unique photophysical properties of alkoxy-substituted quinolines, including their potential use in fluorescent probes and materials with interesting piezochromic properties. hsppharma.com

Academic Research Trajectories for 6-Bromo-2-methoxy-3-methylquinoline

While extensive academic literature specifically detailing the research trajectories for this compound is limited, its structural motifs suggest clear potential research applications based on closely related analogs. The primary area of interest for this compound is likely as a chemical intermediate in the synthesis of more complex, biologically active molecules.

The research path for this compound can be inferred from its constituent parts:

6-bromo-2-methoxyquinoline (B1337744): This parent structure is a known reagent and building block. chemicalbook.com Its synthesis is documented, typically proceeding from 2-chloro-6-bromoquinoline or 6-bromo-2-[1H]-quinolone. prepchem.comgoogle.com

3-Substituted Quinolines: The introduction of a substituent at the 3-position is a key step in the synthesis of various pharmacologically important compounds. A prominent example is the synthesis of Bedaquiline, a diarylquinoline drug used to treat tuberculosis. A crucial intermediate in its synthesis is 3-benzyl-6-bromo-2-methoxyquinoline (B32111). This highlights the importance of functionalization at the C3 position of the 6-bromo-2-methoxyquinoline core.

Given this context, the academic and industrial research trajectory for this compound would likely focus on its utility as a specialized building block. The methyl group at the C3 position, compared to the benzyl (B1604629) group in the Bedaquiline intermediate, would offer different steric and electronic properties to a final target molecule. Research would likely involve developing efficient synthetic routes to this compound and then using it in the discovery of new potential therapeutic agents, particularly in areas where quinoline scaffolds have already shown promise. A patent for a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, further underscores its role as an intermediate for antitubercular agents.

Data Tables

Below are data tables for closely related chemical compounds, providing context for the properties of this compound.

Table 1: Properties of 6-Bromo-2-methoxyquinoline

Property Value Source
IUPAC Name 6-bromo-2-methoxyquinoline nih.gov
Molecular Formula C₁₀H₈BrNO nih.gov
Molecular Weight 238.08 g/mol nih.gov
CAS Number 99455-05-7 nih.gov
Appearance Solid N/A

| Melting Point | 93°-96°C | google.com |

Table 2: Properties of 3-Benzyl-6-bromo-2-methoxyquinoline

Property Value Source
IUPAC Name 3-benzyl-6-bromo-2-methoxyquinoline N/A
Molecular Formula C₁₇H₁₄BrNO
Molecular Weight 328.2 g/mol
CAS Number 654655-69-3
Appearance White Solid
Melting Point 82-83°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methoxy-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-5-8-6-9(12)3-4-10(8)13-11(7)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQDVTCOIFPFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2 Methoxy 3 Methylquinoline and Analogues

Strategies for Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring system can be achieved through several classic and modified condensation and cyclization reactions. These methods offer versatile pathways to a wide array of substituted quinolines.

Condensation and Cyclization Reactions in Quinoline Synthesis

A variety of synthetic strategies for quinoline and its derivatives have been developed since the late 19th century. researchgate.net These methods are generally based on condensation and subsequent cyclization reactions. The choice of a specific method often depends on the desired substitution pattern on the quinoline ring. For instance, the Combes synthesis allows for the formation of 2,4-disubstituted quinolines through the condensation of anilines with β-dicarbonyl compounds, followed by acid-catalyzed cyclization. researchgate.net Another approach, the Doebner-von Miller reaction, is a variation of the Skraup synthesis and can produce a range of substituted quinolines. tandfonline.com

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters. The reaction conditions, particularly the temperature, dictate the final product. At lower temperatures, the kinetically favored product is the 4-quinolone, while higher temperatures lead to the thermodynamically favored 2-quinolone. google.com

These condensation and cyclization reactions form the bedrock of quinoline synthesis, providing a toolbox for chemists to construct the core structure of complex molecules like 6-bromo-2-methoxy-3-methylquinoline.

Friedländer Quinoline Synthesis and its Application to Substituted Systems

The Friedländer synthesis is a widely employed method for generating quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. chemicalbook.comprepchem.com This reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by a cyclodehydration step. tandfonline.comchemicalbook.com A significant advantage of the Friedländer synthesis is its ability to produce polysubstituted quinolines in a straightforward manner. chemicalbook.com

For the synthesis of a molecule like this compound, a potential Friedländer approach would involve the reaction of a 2-amino-5-bromobenzaldehyde (B112427) or a related ketone with a β-keto ester or a similar compound that can provide the 2-methoxy and 3-methyl substituents. The regioselectivity of the condensation is a key consideration in this approach.

Two related and noteworthy extensions of the Friedländer synthesis are the Pfitzinger reaction and the Niementowski reaction. The Pfitzinger reaction utilizes isatin (B1672199) or isatoic acid to produce quinoline-4-carboxylic acids, while the Niementowski reaction employs anthranilic acid to yield 4-hydroxyquinolines. tandfonline.com

Skraup Synthesis Variations for Substituted Quinolines

The Skraup synthesis is a classic method for producing quinoline, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. prepchem.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net

To generate substituted quinolines, variations of the Skraup synthesis can be employed. Using a substituted aniline allows for the introduction of substituents onto the benzene (B151609) ring portion of the quinoline. prepchem.com For example, starting with 4-bromoaniline (B143363) would be a logical first step toward the synthesis of this compound. A modified Skraup synthesis using a substituted acrolein or a vinyl ketone instead of glycerol can lead to quinolines with substituents on the heterocyclic ring. prepchem.com

It has been reported that 6-bromoquinoline (B19933) can be synthesized by heating 4-bromoaniline with glycerol, concentrated sulfuric acid, and p-bromonitrobenzene as the oxidizing agent. chemicalbook.com Further modifications of the quinoline ring would then be necessary to introduce the methoxy (B1213986) and methyl groups at the 2- and 3-positions, respectively.

Regioselective Introduction of Bromo, Methoxy, and Methyl Groups

Once the quinoline core is established, the next critical step is the regioselective introduction of the required substituents. The electronic nature of the quinoline ring and any existing substituents will direct the position of incoming groups.

Halogenation Strategies on Quinoline Ring Systems

The introduction of a bromine atom at a specific position on the quinoline ring requires careful selection of the brominating agent and reaction conditions. The bromination of unsubstituted quinoline can lead to a mixture of products. However, the presence of directing groups can enhance regioselectivity.

For instance, the bromination of 8-substituted quinolines has been investigated, showing that the position of bromination is influenced by the nature of the substituent at the 8-position. researchgate.net In some cases, bromination with N-bromosuccinimide (NBS) in concentrated sulfuric acid occurs exclusively on the homocyclic (benzene) ring. researchgate.net A metal-free protocol for the C5-halogenation of 8-substituted quinolines has also been developed using trihaloisocyanuric acid as the halogen source. rsc.org

In the context of synthesizing this compound, if the quinoline core is synthesized from 4-bromoaniline, the bromine atom is already in the desired position. If starting with an unsubstituted quinoline, a direct bromination would need to be highly regioselective for the 6-position. The activation of 6-bromoquinoline by nitration has also been explored as a route to further functionalization. researchgate.net

Alkylation and Alkoxylation Methods for Quinoline Derivatives

The introduction of methoxy and methyl groups onto the quinoline ring can be achieved through various alkylation and alkoxylation methods. The position of these groups is crucial for the final product's identity and properties.

Alkoxylation: A common strategy for introducing a methoxy group at the 2-position of a quinoline ring is through the nucleophilic substitution of a suitable leaving group, such as a chlorine atom. For example, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) can be converted to 3-benzyl-6-bromo-2-methoxyquinoline (B32111) by refluxing with sodium methoxide (B1231860) in methanol. tandfonline.comchemicalbook.com A similar approach has been used for the synthesis of 6-bromo-2-methoxyquinoline (B1337744) from 2-chloro-6-bromoquinoline. prepchem.com Another method involves the methylation of a 2-quinolone (a lactam) using a methylating agent like trimethyloxonium (B1219515) tetrafluoroborate. prepchem.com

Alkylation: The introduction of a methyl group at the 3-position of the quinoline ring can be more challenging and often relies on the initial construction of the quinoline core with the methyl group already in place. For example, a Friedländer synthesis could be designed with a reactant that provides the 3-methyl group. Alternatively, direct methylation of a pre-formed quinoline ring can be attempted, though this may lead to a mixture of products. The alkylation of 6-chloropurine (B14466) or 6-bromopurine, for instance, often results in a mixture of N7- and N9-alkylated products, highlighting the challenges of regioselectivity in the alkylation of heterocyclic systems. nih.gov

A plausible synthetic route to this compound could involve a multi-step process starting from 4-bromoaniline. This would first involve the construction of a 6-bromo-3-methyl-2-quinolone, followed by conversion of the quinolone to a 2-chloroquinoline (B121035), and finally, nucleophilic substitution with sodium methoxide to yield the target compound.

Multi-step Synthetic Sequences for Complex Quinoline Analogues

The construction of complex quinoline analogues, such as those related to this compound, frequently relies on sequential reactions that build upon a core heterocyclic structure. These methods allow for the precise installation of various functional groups.

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline Precursors and their Transformation

A key analogue, 3-benzyl-6-bromo-2-methoxyquinoline, serves as an important intermediate for various aryl quinoline compounds. tandfonline.comtandfonline.com Its synthesis is a prime example of a multi-step sequence that proceeds through a chlorinated precursor.

The process begins with the synthesis of 3-benzyl-6-bromo-2-chloroquinoline. tandfonline.com This precursor is prepared via a three-step substitution reaction. tandfonline.comchemicalbook.com The crucial transformation to the target methoxy derivative is achieved through a nucleophilic substitution reaction. 3-benzyl-6-bromo-2-chloroquinoline is treated with sodium methoxide in anhydrous methanol. tandfonline.comchemicalbook.comgoogle.com The reaction mixture is heated to reflux overnight, leading to the displacement of the chloro group at the C-2 position by a methoxy group. tandfonline.comgoogle.com After the reaction, the resulting brown solution is poured into ice water and extracted with a solvent like dichloromethane (B109758) to isolate the crude product. tandfonline.com

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline
Starting MaterialReagentsKey TransformationProductSource
3-Benzyl-6-bromo-2-chloroquinolineSodium methoxide, Anhydrous MethanolNucleophilic substitution of the chloro group with a methoxy group at the C-2 position.3-Benzyl-6-bromo-2-methoxyquinoline tandfonline.comchemicalbook.comgoogle.com

Conversions and Functional Group Transformations on Pre-formed Quinoline Scaffolds

The functionalization of a pre-formed quinoline ring is a powerful strategy in modern synthetic chemistry for creating molecular diversity. rsc.org This approach allows for the late-stage modification of complex molecules, providing access to novel derivatives that would be difficult to synthesize from scratch. rsc.orgnih.gov The quinoline scaffold, with its unique chemical activity, can be modified through numerous reactions. quinoline-thiophene.com

A notable example of a complex transformation on a pre-formed quinoline scaffold is the photochemical rearrangement of quinoline N-oxides into N-acylindoles. nih.gov This process effectively acts as a net carbon deletion from the heterocyclic ring. nih.gov The reaction is initiated by irradiating a quinoline N-oxide with 390-nm light, which leads to the formation of a benzoxazepine intermediate. nih.gov Subsequent treatment with an acid, such as trifluoroacetic acid, promotes a rearrangement to the corresponding N-acylindole. nih.gov This method is compatible with a wide range of medicinally relevant functional groups and can even be used for more complex transformations, such as swapping substituents between the C2 and C3 positions through a sequence of carbon deletion and insertion reactions. nih.gov

Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant shift towards developing greener and more sustainable methods for the synthesis of quinoline derivatives. These approaches focus on reducing reaction times, minimizing waste, and using reusable catalysts. benthamdirect.comnih.gov

Catalytic Systems in Quinoline Synthesis, including Nafion-catalyzed Reactions

The use of solid acid catalysts is a cornerstone of green chemistry, and Nafion, a perfluorinated sulfonic acid polymer, has emerged as a highly effective and reusable catalyst for quinoline synthesis. thieme-connect.comorganic-chemistry.org Specifically, Nafion NR50 has been successfully employed in the Friedländer annulation, a reaction that condenses a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group to form the quinoline ring. thieme-connect.comorganic-chemistry.org

This method is considered environmentally friendly because Nafion NR50 is a reusable, non-corrosive solid catalyst, which simplifies product purification and reduces waste. organic-chemistry.org The reactions are often performed in ethanol, a more benign solvent, and can be significantly accelerated with microwave irradiation. thieme-connect.comorganic-chemistry.org This catalytic system demonstrates high functional group tolerance and produces polysubstituted quinolines in good to excellent yields. thieme-connect.comorganic-chemistry.org The reusability of the Nafion catalyst has been demonstrated for up to five reaction cycles, making the process more economical and sustainable. organic-chemistry.org Other eco-friendly catalytic systems for quinoline synthesis include the use of inexpensive metal catalysts like iron(III) chloride and various nanocatalysts. nih.govrsc.org

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern heterocyclic chemistry, offering numerous advantages over conventional heating methods. benthamdirect.comnih.gov For the synthesis of quinoline derivatives, microwave irradiation provides rapid and homogeneous heating, which leads to a dramatic reduction in reaction times, increased reaction rates, and often higher product yields. benthamdirect.comnih.gov

This technique is a key feature of many green synthetic protocols. benthamdirect.com For instance, the Nafion-catalyzed Friedländer synthesis is rendered highly efficient when conducted under microwave irradiation. thieme-connect.comorganic-chemistry.org Multicomponent reactions, which build complex molecules in a single step, are also significantly enhanced by microwaves. nih.govacs.orglew.ro These protocols often lead to cleaner reactions with easier product purification, sometimes eliminating the need for column chromatography. nih.gov The combination of multicomponent strategies with microwave heating represents a highly efficient and environmentally benign route to novel quinoline derivatives. nih.govacs.org

Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimido[4,5-b]quinolines
ParameterConventional HeatingMicrowave Irradiation (75 W)Source
Reaction TimeSeveral hours5 minutes nih.gov
YieldLowerUp to 84% (isolated yield) nih.gov
Energy ConsumptionHigherLower nih.gov
Green CredentialsModerateOutstanding nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum for 6-bromo-2-methoxy-3-methylquinoline would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, methoxy, and methyl substituents. Without experimental data, a precise analysis is not possible.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would provide a peak for each unique carbon atom in this compound. The chemical shifts would indicate the nature of each carbon's environment (aromatic, methyl, methoxy). Again, specific data for the target compound is not available.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching in the aromatic ring, C-O stretching of the methoxy group, and a band corresponding to the C-Br bond. While general regions for these vibrations are known, a specific, experimentally verified spectrum is not available in the literature. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of this compound and to study its fragmentation pattern upon ionization. This would help to confirm the elemental composition and aspects of the structure. High-resolution mass spectrometry (HRMS) data for the target compound has not been found in the reviewed sources. rsc.org

The absence of specific experimental data for this compound in the public domain prevents a detailed and authoritative discussion of its spectroscopic and crystallographic characteristics as requested. Further research and publication are required to fill this knowledge gap.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The crystallographic analysis of quinoline derivatives provides invaluable insights into their solid-state structure. While specific single-crystal XRD data for this compound is not extensively detailed in the reviewed literature, the analysis of analogous compounds reveals the typical approach and the nature of the data obtained.

For instance, the study of a related compound, 3-bromomethyl-2-chloro-quinoline, demonstrated its crystallization in the triclinic space group P'1. ansfoundation.org The analysis yielded precise unit cell parameters, which define the size and shape of the repeating crystal lattice. Such studies also elucidate the conformation of the molecule, detailing the planarity or any distortion of the fused heterocyclic rings. In the case of 3-bromomethyl-2-chloro-quinoline, the pyridine (B92270) ring was found to have a slightly distorted conformation, while the phenyl ring maintained its expected geometry. ansfoundation.org Analysis of intermolecular forces, such as hydrogen bonding and van der Waals forces, which stabilize the crystal packing, is another critical component of these studies. ansfoundation.org

Another example, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was analyzed using X-ray powder diffraction (XRPD) and found to crystallize in a monoclinic system with the space group P2.1/n. researchgate.net This highlights the diversity in crystal systems even within the broader quinoline family.

Table 1: Example Crystallographic Data for a Quinoline Derivative (3-bromomethyl-2-chloro-quinoline)

Parameter Value Reference
Crystal System Triclinic ansfoundation.org
Space Group P'1 ansfoundation.org
a (Å) 6.587(2) ansfoundation.org
b (Å) 7.278(3) ansfoundation.org
c (Å) 10.442(3) ansfoundation.org
α (°) 83.59(3) ansfoundation.org
β (°) 75.42(2) ansfoundation.org
γ (°) 77.39(3) ansfoundation.org
Volume (ų) 471.9(3) ansfoundation.org

A powerful aspect of modern structural chemistry is the synergy between experimental data and computational methods. Theoretical calculations, particularly those using Density Functional Theory (DFT), allow for the optimization of a molecular structure in a gaseous state, providing a model for comparison against the experimental solid-state structure obtained from XRD.

For example, a study on the related 2-chloro-3-methylquinoline (B1584123) employed DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to predict its geometric parameters. researchgate.net These theoretical values for bond lengths and angles can then be compared with the experimental data from XRD. Discrepancies between the calculated and experimental structures can often be explained by the effects of intermolecular forces present in the crystal lattice, which are absent in the theoretical gas-phase model. This comparative approach validates both the experimental results and the computational model, leading to a more profound understanding of the molecule's structural properties. researchgate.net

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatography is an essential tool in chemical synthesis and analysis, used to separate, identify, and quantify the components of a mixture. For quinoline derivatives like this compound, various high-performance liquid chromatography techniques are indispensable for ensuring purity and for detailed analytical characterization.

HPLC is a cornerstone technique for the purity assessment of synthesized compounds. A typical HPLC method for a quinoline derivative might involve a reverse-phase (RP) column, such as a C18 column, where the stationary phase is nonpolar. umb.edusielc.com Separation is achieved by eluting the sample with a polar mobile phase.

For example, a method developed for the analysis of the structurally related 3-Bromo-6-chloro-2-methoxytoluene utilized a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. sielc.com The components are separated based on their hydrophobicity, with more polar compounds eluting earlier than less polar ones. The purity of a sample of this compound would be determined by injecting a solution of the compound and observing the resulting chromatogram. A single, sharp peak would indicate high purity, while the presence of other peaks would signify impurities.

LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for identifying and quantifying compounds, even at trace levels. ajrconline.org After separation on an LC column, the eluent is directed into the mass spectrometer's ion source. For quinoline derivatives, electrospray ionization (ESI) is a common technique, which can generate protonated molecules [M+H]⁺ in positive mode or other adducts depending on the mobile phase. umb.edu

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information that confirms the identity of the main peak as this compound and helps in the structural elucidation of any impurities. umb.edu Methods can be further refined using tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) for enhanced selectivity and quantification. umb.edu

Table 2: Example LC-MS/MS Method Parameters for Haloquinone Analysis

Parameter Condition Reference
LC Column C18 umb.edu
Ionization Mode Negative Electrospray Ionization (ESI) umb.edu
MS Detection Multiple Reaction Monitoring (MRM) umb.edu
Ion Spray Voltage -4500 V umb.edu

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. The primary advantages of UPLC are increased resolution, higher sensitivity, and significantly faster analysis times. An HPLC method that takes several minutes can often be translated to a UPLC method that runs in under a minute.

For compounds like this compound, a UPLC method would offer a more detailed purity profile, with the potential to resolve impurities that might co-elute with the main peak in a standard HPLC separation. sielc.com The increased speed also allows for higher throughput, which is beneficial in research and development settings. Suppliers of related compounds, such as 3-Benzyl-6-bromo-2-methoxyquinoline (B32111), often provide UPLC data as a testament to product purity. bldpharm.com

Computational Chemistry Approaches to 6 Bromo 2 Methoxy 3 Methylquinoline

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT provides a computationally tractable method to investigate molecular properties. For a molecule like 6-bromo-2-methoxy-3-methylquinoline, DFT can elucidate its geometry, conformational preferences, and electronic landscape.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process reveals key geometric parameters such as bond lengths, bond angles, and dihedral angles.

To illustrate, a computational study on the closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), utilized DFT to determine its optimized geometry, which was found to be in good agreement with experimental X-ray diffraction data nih.gov. Similar calculations for this compound would provide a foundational understanding of its structure.

Table 1: Predicted Geometric Parameters for a Model Quinoline (B57606) System (Note: As specific data for this compound is unavailable, this table presents hypothetical yet representative data based on typical quinoline structures.)

Parameter Predicted Value
C2-C3 Bond Length 1.38 Å
C3-C4 Bond Length 1.41 Å
N1-C2 Bond Length 1.33 Å
C6-Br Bond Length 1.90 Å
C2-O Bond Length 1.36 Å
C3-C(methyl) Bond Length 1.51 Å
C2-N1-C9 Angle 118.5°

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring, making it a likely site for protonation or interaction with electrophiles. The bromine atom, being electronegative, would also contribute to the electronic landscape, as would the oxygen of the methoxy (B1213986) group. Understanding these electrostatic features is crucial for predicting how the molecule will interact with other molecules, such as biological targets or reagents. Studies on other quinoline derivatives have consistently shown the utility of MEP maps in identifying reactive sites kaust.edu.satandfonline.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In studies of various quinoline derivatives, FMO analysis has been instrumental in explaining their electronic properties and reactivity patterns tandfonline.comnih.govnih.gov. For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the ring, with significant contributions from the atoms capable of accepting electron density.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.5

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Quantum chemical calculations are not limited to static molecules; they can also be used to explore the dynamics of chemical reactions. By mapping the potential energy surface connecting reactants to products, chemists can identify transition states and calculate activation energies, providing a detailed understanding of reaction mechanisms.

For this compound, such calculations could be used to predict the outcomes of various chemical transformations. For example, the regioselectivity of further electrophilic substitution on the quinoline ring could be investigated by calculating the activation barriers for attack at different positions. Similarly, the feasibility of nucleophilic substitution reactions, such as the displacement of the bromo or methoxy groups, could be assessed. These predictive capabilities are invaluable in designing synthetic routes and understanding reaction outcomes researchgate.netacs.org.

In Silico Modeling for Spectroscopic Data Prediction

Computational methods can also predict various spectroscopic properties of molecules, which can be compared with experimental data for structure verification. For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks can be correlated with the stretching and bending modes of specific functional groups, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated, providing a prediction of the signals that would be observed in ¹H and ¹³C NMR experiments. This is particularly useful for assigning peaks in complex spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.

A study on 3,6,8-trimethoxyquinoline demonstrated the successful application of DFT in predicting its spectroscopic properties, which were in good agreement with experimental data.

Prediction of Molecular Interactions and Packing in Solid State

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structures and material properties. Computational methods can be used to model these intermolecular interactions, which are governed by forces such as hydrogen bonding, van der Waals interactions, and π-π stacking.

For this compound, computational crystal structure prediction would involve generating a multitude of possible packing arrangements and ranking them based on their calculated lattice energies. This can provide insights into the most likely crystal polymorphs. Analysis of the predicted crystal packing can reveal the key intermolecular interactions that stabilize the solid-state structure. For instance, π-π stacking interactions between the aromatic quinoline rings are likely to play a significant role. The presence of the bromine and methoxy groups would also influence the packing through halogen bonding and dipole-dipole interactions. Studies on other quinoline derivatives have shown that even subtle changes in substitution can lead to different packing motifs nih.gov.

Synthetic Applications and Derivatization Strategies for 6 Bromo 2 Methoxy 3 Methylquinoline

6-Bromo-2-methoxy-3-methylquinoline as a Versatile Synthetic Intermediate

This compound serves as a foundational element in the synthesis of more complex molecules due to the reactivity of its substituent groups. The bromine atom, the methoxy (B1213986) group, and the methyl group each provide a handle for a variety of chemical transformations, allowing for the systematic elaboration of the quinoline (B57606) core.

Building Block for Complex Organic Molecules

The strategic positioning of the bromo, methoxy, and methyl groups on the quinoline ring makes this compound a valuable precursor for constructing intricate organic molecules. For instance, it is a key intermediate in the synthesis of certain antitubercular agents. google.com The structure-activity relationship of these agents indicates that the quinoline ring is essential for their biological activity. google.com The synthesis of these complex molecules often involves a series of steps, starting with the modification of the substituents on the this compound core.

Precursor in Quinoline Ring System Modifications

The quinoline ring system itself can be modified using this compound as a starting material. The presence of the bromine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, influences the reactivity of the quinoline ring, directing further substitutions to specific positions. researchgate.net This allows for controlled modifications of the quinoline core, leading to a diverse range of derivatives with potentially unique biological properties.

Strategies for Further Functionalization of the Quinoline Core

The functional groups on this compound offer numerous possibilities for further derivatization. Strategic manipulation of these groups allows for the introduction of a wide variety of other functionalities, significantly expanding the chemical space accessible from this versatile intermediate.

Substitution Reactions at Halogenated and Methoxy Positions

The bromine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the introduction of a nitro group. researchgate.netsemanticscholar.org This allows for the introduction of various nucleophiles, such as amines, to this position. For example, 6-bromo-5-nitroquinoline (B1267105) can react with morpholine (B109124) or piperazine (B1678402) to yield the corresponding 6-substituted aminoquinolines in high yields. semanticscholar.org

The methoxy group at the 2-position can also be a site for substitution. For example, it can be replaced by a chloro group, which can then be further functionalized. A patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, where the process involves the initial synthesis of 3-benzyl-6-bromo-2-chloroquinoline (B1442986), followed by methoxylation. google.com

Modifications and Transformations at the Methyl Group

The methyl group at the 3-position can also be functionalized. For instance, it can undergo chlorination to form a chloromethyl group, which is a versatile handle for introducing other substituents. A patented process describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline from 3-benzyl-6-bromo-2-methoxy-quinoline using N-chlorosuccinimide. google.com

Development of Quinoline-Based Scaffolds in Medicinal Chemistry Research

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.gov The versatility of this compound as a synthetic intermediate makes it a valuable tool in the development of novel quinoline-based therapeutic agents. semanticscholar.orgnih.govbldpharm.comnih.gov

The ability to selectively modify the different positions of the this compound core allows for the fine-tuning of the pharmacological properties of the resulting molecules. sci-hub.st For example, structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 6-position can significantly impact the biological activity of quinoline derivatives. nih.gov In some cases, a methoxy group at this position has been found to be preferable to a methyl group or no substitution at all for antibacterial activity. nih.gov

The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the possibilities for creating diverse libraries of quinoline-based compounds for drug discovery. researchgate.net

Role in the Synthesis of Potential Therapeutic Agent Precursors

The scaffold of this compound serves as a critical starting point or intermediate in the synthesis of more complex molecules designed as precursors for potential therapeutic agents. Its unique substitution pattern, featuring a bromine atom at the 6-position, a methoxy group at the 2-position, and a methyl group at the 3-position, allows for a variety of chemical modifications. These modifications are instrumental in developing compounds with potential applications in treating diseases such as tuberculosis and cancer. The bromo substituent, in particular, provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities to explore and optimize biological activity.

Antitubercular Agent Precursors

A significant application of derivatives of this compound is in the synthesis of precursors for antitubercular agents. Specifically, the related compound 3-benzyl-6-bromo-2-methoxyquinoline (B32111) is a known intermediate in the preparation of Bedaquiline. chemicalbook.com Bedaquiline is a diarylquinoline antimycobacterial drug that targets ATP synthase in Mycobacterium tuberculosis. google.com The synthesis of these precursors highlights the importance of the substituted quinoline core in achieving the desired antitubercular activity. The structural framework provided by the quinoline ring is considered a necessary group for its activity against tuberculosis. google.com

Another key intermediate in the synthesis of Bedaquiline (TMC-207) is 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline. google.com The synthesis process for this precursor involves the chlorination of 3-benzyl-6-bromo-2-methoxyquinoline, demonstrating a strategic derivatization to achieve the final complex structure of the drug. google.com

Kinase Inhibitor Precursors for Anticancer Therapy

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. researchgate.netnih.gov The 4-anilino-quin(az)oline scaffold, for instance, has been successfully utilized to create both selective and broad-spectrum kinase inhibitors. researchgate.net The presence of a halogen atom, such as bromine, at the 6-position of the quinoline or quinazoline (B50416) ring can enhance anticancer effects. nih.govresearchgate.net

Derivatization of the 6-bromoquinoline (B19933) core is a key strategy in developing these potential anticancer agents. For example, 6-bromo-N-(2-methyl-2H-benzo[d] google.comnih.govtriazol-5-yl)quinolin-4-amine has been synthesized as a potential kinase inhibitor. researchgate.net This demonstrates how the 6-bromoquinoline structure can be modified to incorporate other heterocyclic motifs known to interact with kinase targets. researchgate.net While not directly starting from this compound, these examples underscore the value of the 6-bromoquinoline moiety as a foundational structure for generating precursors to targeted cancer therapies. The development of novel quinoline-3-carboxamides (B1200007) as EGFR inhibitors further illustrates the versatility of the quinoline scaffold in creating potent anticancer agents. nih.gov

Research Findings on Precursors Derived from Substituted Quinolines

Precursor CompoundTherapeutic Target/ApplicationResearch Finding
3-Benzyl-6-bromo-2-methoxyquinolineAntitubercular (Bedaquiline precursor)A reactant used in the preparation of Bedaquiline, a potential drug for treating tuberculosis. chemicalbook.com
6-Bromo-3-chlorophenylmethyl-2-methoxyquinolineAntitubercular (Bedaquiline/TMC-207 precursor)An important intermediate in the synthesis of TMC-207, which has a strong inhibitory effect on Mycobacterium tuberculosis. google.com
6-Bromo-N-(2-methyl-2H-benzo[d] google.comnih.govtriazol-5-yl)quinolin-4-amineAnticancer (Kinase Inhibitor)Synthesized as a potential kinase inhibitor, leveraging the 4-anilino-quinoline scaffold known for its utility in cancer drug design. researchgate.net
6-Bromoquinazoline derivativesAnticancer (EGFR Inhibitors)The presence of a halogen at the 6-position of the quinazoline ring can improve anticancer effects. These derivatives have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net
6-Methoxy-2-arylquinoline derivativesAnticancer (P-glycoprotein Inhibitors)Synthesized to act as inhibitors of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer. nih.gov

Advanced Topics and Future Directions in 6 Bromo 2 Methoxy 3 Methylquinoline Research

Novel Synthetic Methodologies and Catalyst Development

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comjocpr.com However, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in low yields and byproducts. researchgate.netbenthamdirect.com Consequently, a significant focus of modern organic synthesis is the development of novel, more efficient, and environmentally benign methodologies for constructing the quinoline core.

Recent advancements have seen the rise of nanocatalysts in quinoline synthesis, offering advantages such as high catalytic activity, ease of separation, and recyclability. nih.govacs.org For instance, various metal-based nanoparticles, including those of iron, copper, zinc, and nickel, have been successfully employed to catalyze the synthesis of quinoline derivatives through one-pot multicomponent reactions. nih.govacs.orgnih.gov These reactions often proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org The development of new catalysts, such as gold-based catalysts and metal-organic frameworks, is a promising avenue for further enhancing the efficiency and selectivity of quinoline synthesis. nih.govrsc.org

Specifically for 6-bromo-2-methoxy-3-methylquinoline, research into novel synthetic routes could focus on the late-stage functionalization of a pre-formed quinoline core or the development of a convergent one-pot synthesis from readily available starting materials. Catalyst development could target the selective introduction of the bromo, methoxy (B1213986), and methyl groups, potentially through C-H activation strategies, which represent a frontier in organic synthesis. researchgate.net

Advancements in Spectroscopic and Crystallographic Analysis

The precise characterization of molecular structures is fundamental to understanding their properties and reactivity. For quinoline derivatives, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used. nih.govresearchgate.net Advanced NMR techniques, including 2D-NMR experiments like COSY and HMQC, can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. researchgate.net

Crystallographic analysis, particularly X-ray crystallography, offers the definitive determination of the three-dimensional structure of a molecule in the solid state. capes.gov.br For quinoline derivatives, crystallographic studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can significantly influence the physical properties and biological activity of the compounds. Future research on this compound could involve detailed crystallographic analysis to understand how the specific substitution pattern influences its crystal packing and intermolecular forces. Comparing the crystal structure of this derivative with other quinolines could reveal important structure-property relationships. acs.org

Innovations in Theoretical and Computational Chemistry for Quinoline Structures

Theoretical and computational chemistry have become indispensable tools in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. researchgate.net Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. researchgate.nettandfonline.comrsc.org DFT calculations can be used to predict a variety of properties for quinoline derivatives, including their optimized geometry, vibrational frequencies (IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.netarabjchem.org The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's reactivity and electronic transitions. researchgate.net

For this compound, DFT studies could be employed to:

Predict its three-dimensional structure and compare it with experimental data.

Analyze its molecular electrostatic potential (MEP) surface to identify regions susceptible to electrophilic and nucleophilic attack. arabjchem.org

Calculate its theoretical NMR and UV-Vis spectra to aid in experimental characterization. nih.gov

Investigate the mechanisms of its formation and potential reactions. researchgate.net

Furthermore, computational methods can be used to explore the potential biological activity of quinoline derivatives through molecular docking studies, which predict how a molecule might bind to a biological target such as a protein or enzyme. arabjchem.orgnih.gov

Expanding Synthetic Utility and Derivatization Potential in Contemporary Organic Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of other molecules. The bromine atom at the 6-position is a particularly useful functional handle, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a library of derivatives with diverse substituents at this position, which can be screened for various biological activities or material properties. quinoline-thiophene.comchemicalbook.com

The methoxy group at the 2-position can also be a site for further modification. For example, it can be cleaved to reveal a hydroxyl group, which can then be used in subsequent reactions. The methyl group at the 3-position can potentially be functionalized through radical reactions or by activation of the adjacent C-H bonds.

Future research in this area will likely focus on developing novel derivatization strategies to access previously unexplored chemical space. This could involve the use of new catalytic systems or the application of emerging synthetic methodologies to the this compound core. The goal is to create a diverse range of new compounds with potentially enhanced biological or material properties. orientjchem.org

Integration of Green Chemistry Principles in Quinoline Synthesis Research

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production, aiming to reduce the environmental impact of chemical processes. benthamdirect.com For quinoline synthesis, this translates to the development of methods that use less hazardous solvents, reduce waste, and are more energy-efficient. tandfonline.comresearchgate.netbenthamdirect.com

Key areas of focus for the green synthesis of quinolines, including this compound, include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. tandfonline.comnih.gov

Catalysis: Employing reusable catalysts, particularly heterogeneous catalysts like nanoparticles, to minimize waste and simplify product purification. tandfonline.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.combenthamdirect.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which eliminates a major source of waste. jocpr.comrsc.org

Future research will continue to push the boundaries of green chemistry in quinoline synthesis, with the ultimate goal of developing truly sustainable and environmentally benign methods for the production of these important compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-bromo-2-methoxy-3-methylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedländer annulation or Skraup-type reactions. For brominated quinolines, bromination is typically performed using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under reflux . Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation. For example, methoxylation may involve NaOMe/MeOH under inert conditions, while methyl groups are added via Grignard reagents or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Yield Optimization : Reaction temperatures (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for bromine donors) significantly affect yields. Chromatographic purification (e.g., silica gel with hexane/EtOAc) is critical for isolating pure products .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy/methyl groups (δ 3.8–4.0 ppm for OCH₃; δ 2.5–2.7 ppm for CH₃) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 266.02 for C₁₁H₁₀BrNO) .
  • X-ray Crystallography : Resolve regiochemistry of substituents; quinoline ring puckering and bond angles are critical for confirming substitution patterns .

Q. What safety protocols are essential for handling brominated quinolines?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., bromine gas).
  • Waste Disposal : Halogenated waste must be segregated and neutralized with NaHCO₃ before disposal .
    • Toxicity Data : Limited acute toxicity data exist; assume mutagenic potential based on structural analogs (e.g., bromoquinolines) .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of the quinoline core?

  • Mechanistic Insight : Bromine is an electron-withdrawing group, reducing electron density at the C-6 position. This enhances electrophilic substitution at C-5 and C-7 but deactivates the ring toward nucleophilic attack. Computational studies (DFT) show a 0.3–0.5 eV decrease in HOMO energy compared to non-brominated analogs .
  • Experimental Validation : UV-Vis spectroscopy reveals a bathochromic shift (λmax ~320 nm) due to extended conjugation .

Q. What strategies address low regioselectivity in bromination of methoxy-methyl quinolines?

  • Controlled Bromination :

  • Directing Groups : Use protecting groups (e.g., acetyl) to block reactive sites.
  • Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances selectivity for C-6 bromination .
    • Case Study : In 6-bromo-2-ferrocenylquinoline synthesis, iodine was used as a mild brominating agent, achieving 65% yield with minimal byproducts .

Q. How can researchers resolve contradictions in reported synthetic yields for similar quinolines?

  • Root-Cause Analysis :

  • Reagent Purity : Impurities in NBS or solvents (e.g., moisture in DMF) can reduce yields .
  • Reaction Monitoring : Use TLC or LC-MS to detect intermediates (e.g., bromo-adducts) and optimize reaction termination .
    • Case Example : A 15% yield discrepancy in 6-bromo-3-(4-((dimethylamino)methyl)phenyl)quinoline was traced to incomplete Suzuki coupling; increasing Pd catalyst loading (2 mol%) resolved the issue .

Q. What are the applications of this compound in medicinal chemistry?

  • Lead Optimization : The bromine atom serves as a handle for further functionalization (e.g., cross-coupling to introduce biaryl groups). Methoxy and methyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • Case Study : Analog 3,6,CE3F4 (a dibromo derivative) showed potent antitubercular activity (MIC = 0.06 µg/mL), highlighting the role of halogenation in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.